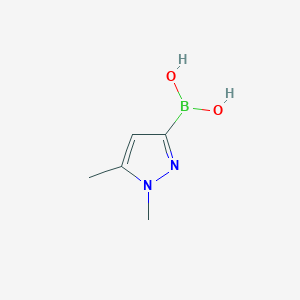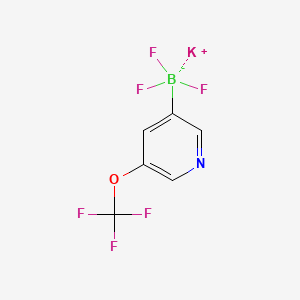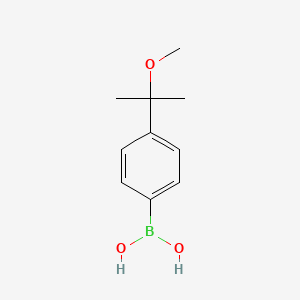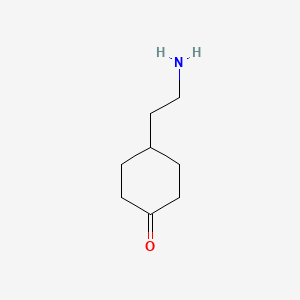
4-(2-Aminoethyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a ketone functional group. This compound is of interest due to its unique structure, which combines both amine and ketone functionalities, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of nitriles, amides, or nitro compounds to form the corresponding amines . For instance, the reduction of a nitrile precursor using lithium aluminum hydride (LiAlH4) can yield the desired amine. Another method involves the alkylation of cyclohexanone with an aminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. For example, the reduction of a cyano-substituted cyclohexanol in the presence of a cobalt-nickel oxide catalyst under hydrogen gas at elevated temperatures and pressures can produce the desired compound .
化学反应分析
Types of Reactions
4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
科学研究应用
4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its amine and ketone functionalities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .
相似化合物的比较
Similar Compounds
Cyclohexanone: Lacks the aminoethyl group, making it less versatile in certain reactions.
2-Aminoethylcyclohexane: Lacks the ketone functionality, limiting its reactivity in nucleophilic addition reactions.
Uniqueness
4-(2-Aminoethyl)cyclohexan-1-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2 |
InChI 键 |
GUQYPUMCJRKXOH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CCC1CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


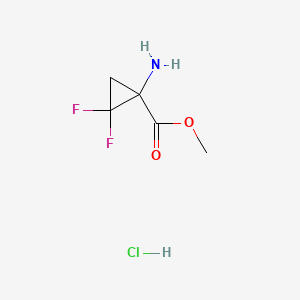


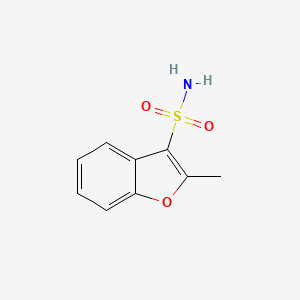
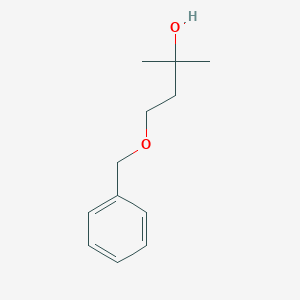
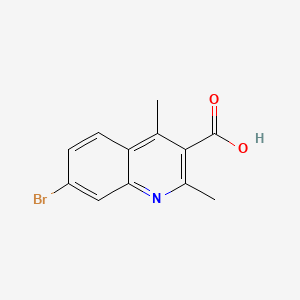

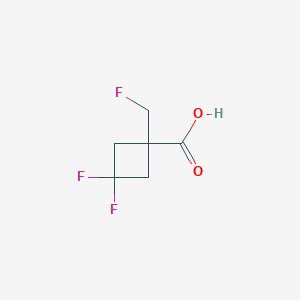
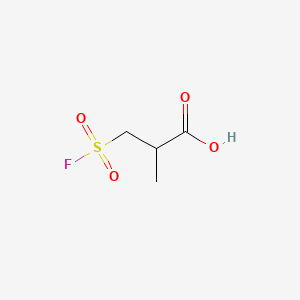
![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
